molecular formula C23H32N2O B11091838 (Adamantan-1-yl)[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

(Adamantan-1-yl)[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B11091838
M. Wt: 352.5 g/mol
InChI Key: KLMWXSLKNKFNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ADAMANTYL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of an adamantyl group, a dimethylphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ADAMANTYL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 1-adamantylamine with 4-(2,5-dimethylphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, ensuring high yields and purity. The process is optimized for scalability and technical feasibility, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions: 1-ADAMANTYL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction may produce adamantyl alcohols .

Scientific Research Applications

1-ADAMANTYL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ADAMANTYL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-1-adamantyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide
  • 1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

Comparison: Compared to similar compounds, 1-ADAMANTYL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. The presence of the adamantyl group provides enhanced stability and lipophilicity, while the dimethylphenyl group contributes to its unique reactivity and interaction with biological targets .

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

1-adamantyl-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H32N2O/c1-16-3-4-17(2)21(9-16)24-5-7-25(8-6-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-4,9,18-20H,5-8,10-15H2,1-2H3

InChI Key

KLMWXSLKNKFNDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.